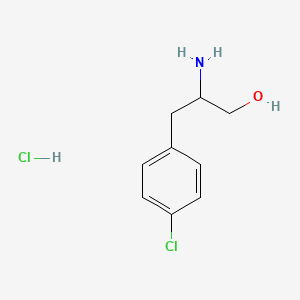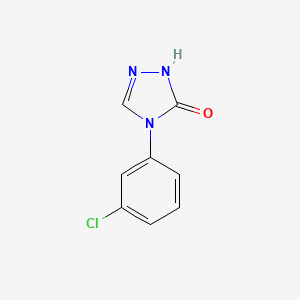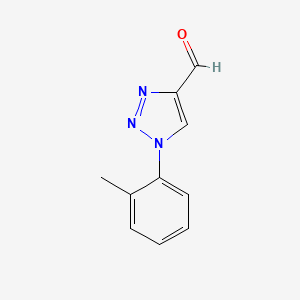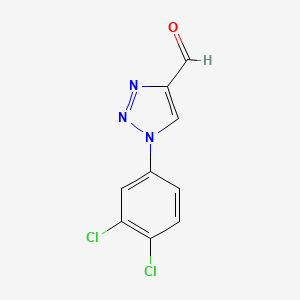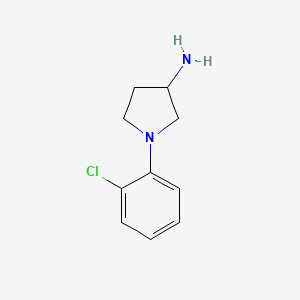
1-(2-氯苯基)吡咯烷-3-胺
描述
“1-(2-Chlorophenyl)pyrrolidin-3-amine” is a chemical compound with the molecular weight of 196.68 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, which includes “1-(2-Chlorophenyl)pyrrolidin-3-amine”, often involves ring construction from different cyclic or acyclic precursors . The synthetic strategies used can be broadly categorized into two: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “1-(2-Chlorophenyl)pyrrolidin-3-amine” can be analyzed using Density Functional Theory (DFT) calculations . These calculations provide insights into the electronic structure of the compound .Chemical Reactions Analysis
Pyrrolidines, including “1-(2-Chlorophenyl)pyrrolidin-3-amine”, are known to undergo various chemical reactions . These reactions often involve the nitrogen atom in the pyrrolidine ring, which can act as a nucleophile due to the presence of a lone pair of electrons .Physical And Chemical Properties Analysis
“1-(2-Chlorophenyl)pyrrolidin-3-amine” is a liquid at room temperature . It has a molecular weight of 196.68 . More detailed physical and chemical properties are not available in the search results.科学研究应用
-
Drug Discovery
- Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
- The five-membered pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .
- Bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives have been reported .
-
Antidepressant Synthesis
- Pyrrolidine compounds play a significant role in the synthesis of antidepressant molecules .
- The synthesis of antidepressant molecules often involves metal-catalyzed procedures .
- Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized using metal-catalyzed steps .
-
Anticonvulsant Activity
-
Antinociceptive Activity
-
α-Amylase Inhibitors
-
Physicochemical Parameter Modification
-
Anti-Inflammatory Activity
- Some indole derivatives, which may include pyrrolidine compounds, have shown anti-inflammatory activity .
- The compounds 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol (36) and 4-(4-aminophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-2-amine (37) showed 87.4% and 88.2% inflammation inhibition using paw edema .
-
Analgesic Activity
-
Depression Treatment
- Pyrrolidine compounds are used in the synthesis of antidepressant molecules .
- Different transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in the synthesis of antidepressants .
- Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
-
Drug Design
- Pyrrolidine is a versatile scaffold for designing novel biologically active compounds .
- The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
- The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .
-
COX-2 Inhibitors
-
Heterocyclic Scaffolds
- The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen .
- The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
-
Pyrrolidine in Drug Discovery
- Pyrrolidine is a versatile scaffold for designing novel biologically active compounds .
- The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
- The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .
-
COX-2 Inhibitors
-
Depression Treatment
- Pyrrolidine compounds are used in the synthesis of antidepressant molecules .
- Different transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in the synthesis of antidepressants .
- Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
-
Anti-Inflammatory Activity
- Some indole derivatives, which may include pyrrolidine compounds, have shown anti-inflammatory activity .
- The compounds 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol (36) and 4-(4-aminophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-2-amine (37) showed 87.4% and 88.2% inflammation inhibition using paw edema .
-
Analgesic Activity
安全和危害
The safety data sheet for a similar compound, “[1-(2-chlorophenyl)pyrrolidin-3-yl]methanol”, indicates that it is classified as a danger under the GHS classification, with hazard statements H302, H315, H318, and H335 . These statements correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation, respectively .
属性
IUPAC Name |
1-(2-chlorophenyl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c11-9-3-1-2-4-10(9)13-6-5-8(12)7-13/h1-4,8H,5-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHKUCKYAJKAMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)pyrrolidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



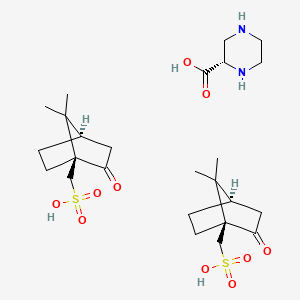
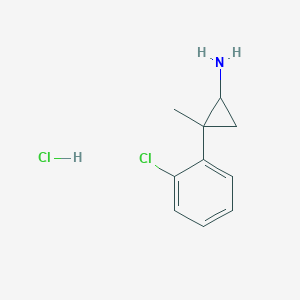



![1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1455321.png)
![[5-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1H-tetrazol-1-yl]acetic acid hydrochloride](/img/structure/B1455323.png)
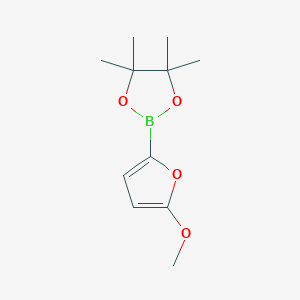
![Tert-butyl [4-(2-amino-ethyl)-phenyl]-acetate oxalate](/img/structure/B1455325.png)
